DL-Alanine-3-13C

Description

Significance of Stable Isotope Tracers in Biological Systems Research

Stable isotope tracers are variants of atoms with extra neutrons, making them heavier but not radioactive. ckisotopes.com This inherent safety allows for their use in a wide array of studies, including those involving human subjects, without the risks associated with radioactive isotopes. ckisotopes.commaastrichtuniversity.nl By introducing a molecule labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, researchers can track its transformation through various metabolic pathways. nih.gov This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into the wiring of cellular metabolism. nih.govontosight.ai

The use of stable isotopes has revolutionized our understanding of metabolic processes such as protein synthesis and breakdown, carbohydrate metabolism, and fatty acid flux. ckisotopes.comresearchgate.net These tracers enable the quantification of metabolic reaction rates in vivo, offering a dynamic view of how organisms respond to genetic alterations, disease states, or external stimuli like exercise and nutritional changes. ckisotopes.commaastrichtuniversity.nl For instance, the infusion of a ¹³C-labeled amino acid can be used to measure the rate of muscle protein synthesis by tracking its incorporation into tissue proteins. ckisotopes.com

The Role of Carbon-13 Enrichment at the C-3 Position in Alanine (B10760859) Tracing

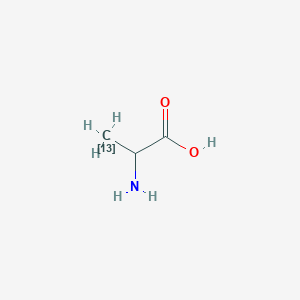

Alanine, a non-essential amino acid, plays a central role in energy metabolism and the transport of nitrogen between tissues. nih.gov Labeling alanine with ¹³C at a specific carbon position allows for precise tracking of its metabolic fate. When DL-Alanine is labeled at the C-3 position (the methyl carbon), it becomes a powerful probe for several key metabolic crossroads.

Upon entering a cell, [3-¹³C]alanine is primarily transaminated to form [3-¹³C]pyruvate. nih.gov This labeled pyruvate (B1213749) can then enter multiple pathways. One major route is its conversion to [2-¹³C]acetyl-CoA by the enzyme pyruvate dehydrogenase, which then enters the tricarboxylic acid (TCA) cycle. nih.gov Alternatively, pyruvate can be carboxylated by pyruvate carboxylase to form [2,3-¹³C]oxaloacetate, a key intermediate in both the TCA cycle and gluconeogenesis (the synthesis of glucose). nih.gov By analyzing the distribution of the ¹³C label in downstream metabolites like glutamate (B1630785), glutamine, and glucose, researchers can deduce the relative activities of these competing pathways. nih.govnih.gov

Overview of DL-Alanine-3-13C Applications in Advanced Metabolic and Mechanistic Investigations

The unique properties of DL-Alanine-3-¹³C have led to its application in a variety of sophisticated research areas. These studies often utilize NMR spectroscopy to follow the metabolic journey of the ¹³C label in real-time and within intact cells or tissues.

One significant application is in the study of gluconeogenesis , the process of generating glucose from non-carbohydrate precursors. Research in hepatocytes (liver cells) has used [3-¹³C]alanine to investigate how hormonal states, such as hyperthyroidism, affect the flux through pyruvate kinase during glucose synthesis. nih.govpnas.org These studies provide a detailed picture of the regulation of blood sugar levels.

Another key area of investigation is neurotransmitter metabolism . In the brain, alanine is involved in the metabolic interplay between astrocytes and neurons. Studies using [3-¹³C]alanine have helped to elucidate the "lactate-alanine shuttle," a mechanism for nitrogen exchange and energy substrate supply between these two cell types. nih.gov By tracing the label into glutamate and GABA, researchers can understand how alanine contributes to the synthesis of these crucial neurotransmitters. nih.gov

Furthermore, [3-¹³C]alanine is employed to study cancer metabolism . Cancer cells often exhibit altered metabolic pathways to support their rapid growth. By tracing the fate of the labeled alanine, scientists can identify these metabolic shifts, which may present novel targets for therapeutic intervention.

Finally, the use of DL-Alanine-3-¹³C extends to understanding metabolic regulation in various physiological and pathological conditions, including diabetes and the metabolic response to starvation. nih.govjci.org For example, studies have shown that starvation significantly alters the utilization of alanine in the TCA cycle. nih.gov

The following table provides a summary of key research findings using DL-Alanine-3-¹³C:

| Research Area | Key Findings | References |

| Gluconeogenesis | In hyperthyroid rat hepatocytes, the flux through pyruvate kinase during gluconeogenesis from alanine is significantly increased compared to controls. | nih.govpnas.org |

| Neurotransmitter Metabolism | Alanine serves as a carbon and nitrogen carrier between astrocytes and neurons via a lactate-alanine shuttle, contributing to the synthesis of glutamate and GABA. | nih.gov |

| Insect Metabolism | Starvation in Manduca sexta larvae alters the primary pathway for alanine utilization in the TCA cycle, favoring the pyruvate carboxylase pathway over the pyruvate dehydrogenase pathway. | nih.gov |

| Diabetes Research | In noninsulin-dependent diabetes mellitus, the conversion of alanine to glucose is significantly greater than in non-diabetic individuals. | jci.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480393 | |

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131157-42-1 | |

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Dl Alanine 3 13c Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic studies with DL-Alanine-3-13C, 13C NMR is particularly valuable for tracing the fate of the labeled carbon atom through various biochemical reactions.

13C NMR Spectroscopic Analysis of Metabolic Pathways with Labeled Alanine (B10760859)

The introduction of L-Alanine labeled at the C3 position with 13C allows researchers to track its metabolic journey within cells and tissues. nih.govnih.gov Once taken up by cells, the 13C-labeled alanine is primarily transaminated to form [3-13C]pyruvate. nih.gov From this key metabolic branch point, the 13C label can enter several different pathways, which can be monitored by detecting the 13C enrichment in downstream metabolites using NMR. nih.govresearchgate.net

In astrocytes, for instance, the labeled pyruvate (B1213749) is predominantly converted to lactate (B86563). nih.gov In contrast, in neurons and co-cultures of neurons and astrocytes, the 13C label is incorporated into neurotransmitter amino acids like glutamate (B1630785) and γ-aminobutyric acid (GABA). nih.gov Analysis of the multiplet patterns of these labeled metabolites in 13C NMR spectra provides rich information about the relative activities of different metabolic pathways. nih.gov For example, the distribution of the 13C label within the glutamate molecule can reveal the extent of carbon scrambling through the tricarboxylic acid (TCA) cycle, indicating its use as an energy substrate. nih.gov

Furthermore, studies using [3-13C]alanine in rat kidney proximal tubules have demonstrated how 13C NMR can be used to investigate the effects of disease states, such as streptozotocin-induced diabetes, on metabolic fluxes. nih.gov By analyzing the relative 13C enrichment in various carbon atoms of glutamate and glutamine, researchers can calculate the influx of the label into the TCA cycle and gluconeogenesis. nih.gov

Table 1: Key Metabolic Fates of L-Alanine-3-13C as Detected by 13C NMR

| Initial Labeled Substrate | Primary Labeled Intermediate | Key Labeled End Products in Astrocytes | Key Labeled End Products in Neurons |

| [3-13C]Alanine | [3-13C]Pyruvate | Lactate | Glutamate, GABA |

Utilization of this compound in Hyperpolarized Magnetic Resonance Spectroscopy (HP-MRS) for Enhanced Metabolic Flux Resolution

A significant limitation of conventional 13C NMR is its relatively low sensitivity. pnas.org Hyperpolarized Magnetic Resonance Spectroscopy (HP-MRS) is a cutting-edge technique that dramatically enhances the signal of 13C-labeled substrates by over 10,000-fold. aacrjournals.org This allows for the real-time, non-invasive monitoring of metabolic fluxes in vivo. pnas.orgaacrjournals.org

In HP-MRS studies, a hyperpolarized 13C-labeled substrate, such as [1-13C]pyruvate, is injected, and its conversion to downstream metabolites is tracked. pnas.org The resulting metabolic products, including [1-13C]lactate and [1-13C]alanine, can be separately and simultaneously detected due to the chemical shift dispersion of 13C NMR. pnas.orgacs.org The appearance and kinetics of the labeled alanine provide information about transamination reactions, which are largely confined to the cytosol. pnas.org

This technology has shown immense potential in clinical applications, particularly in oncology. For example, HP-MRS can be used to assess tumor metabolism and monitor the response to therapies that target metabolic pathways. aacrjournals.orgnih.gov Studies have demonstrated that the conversion of hyperpolarized 13C-pyruvate to alanine can be used as a pharmacodynamic marker for glutaminase (B10826351) inhibition. aacrjournals.org

Applications of 13C-Labeled Alanine in Multi-Dimensional NMR for Complex Biological Samples

While one-dimensional (1D) NMR is a powerful tool, complex biological samples often suffer from spectral overlap, where signals from different metabolites obscure one another. nih.gov Multi-dimensional NMR techniques, such as 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can overcome this limitation by spreading the signals out into two dimensions, significantly improving spectral resolution. nih.govebi.ac.uk

The use of 13C-labeled substrates like this compound is particularly advantageous for these techniques. nih.gov By enriching the sample with 13C, the sensitivity of heteronuclear NMR experiments can be substantially increased. nih.gov This approach has been successfully applied to study the metabolism of whole organs, such as kidneys during hypothermic machine perfusion. ebi.ac.uk In such studies, the enrichment of 13C in key metabolites like lactate and alanine in both the perfusate and tissue extracts can be quantified, providing a detailed picture of metabolic activity. ebi.ac.uk Furthermore, 13C labeling has been instrumental in assigning the chemical shifts of amino acids in highly deuterated proteins for structural studies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is another cornerstone analytical technique in metabolic research, offering high sensitivity and the ability to measure the mass-to-charge ratio of ions. When coupled with isotope labeling, it becomes a powerful tool for quantifying metabolites and determining metabolic fluxes.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Alanine Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is considered one of the most accurate and reproducible methods for quantifying small molecules in complex biological samples. ckisotopes.com The principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample. ckisotopes.com The labeled standard is chemically identical to the endogenous (unlabeled) analyte but has a different mass.

During MS analysis, the instrument simultaneously detects the signals from both the "heavy" (isotope-enriched) and "light" (native) forms of the compound. ckisotopes.com By comparing the ratio of these signals, the concentration of the endogenous analyte can be precisely calculated. This method effectively corrects for any sample loss during preparation and variations in instrument response, leading to highly accurate quantification.

Metabolic Flux Analysis (MFA) Utilizing this compound as a Tracer

Metabolic Flux Analysis (MFA) is a powerful systems biology approach used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com 13C-MFA, which utilizes stable isotope tracers like this compound, has become a primary technique for determining these fluxes, particularly in the study of cancer metabolism.

The process involves introducing a 13C-labeled substrate into a biological system and allowing it to be metabolized. creative-proteomics.com After a certain period, the cells or tissues are harvested, and the distribution of the 13C label across various intracellular metabolites is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). physiology.org This mass isotopomer distribution data provides a snapshot of how the labeled carbon has been processed through the metabolic network.

This experimental data is then integrated with a computational model of the biochemical reaction network. physiology.org By fitting the measured isotopomer distributions to the model, the intracellular fluxes can be estimated. The choice of the isotopic tracer is a critical aspect of the experimental design, as it influences the labeling patterns of the metabolites and, consequently, the precision of the calculated fluxes. nih.gov For instance, the use of [U-13C5]glutamine has been identified as a preferred tracer for analyzing the tricarboxylic acid (TCA) cycle. nih.gov

Table 2: Typical Measurement Errors in 13C-MFA Studies

| Measurement Type | Typical Error |

| GC/MS Data | 0.4 mol% |

| LC/MS Data | 1 mol% |

| External Rates | 5-10% relative error |

Data sourced from a guide to 13C metabolic flux analysis for cancer biologists.

Steady-State 13C Flux Analysis Protocols

Steady-state 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. sci-hub.se This approach relies on introducing a 13C-labeled substrate, such as this compound, into a biological system and allowing it to reach both a metabolic and isotopic steady state, where the concentrations and isotopic labeling of intracellular metabolites are constant. nih.gov By measuring the isotopic labeling patterns in protein-bound amino acids and other metabolites, researchers can deduce the rates of metabolic reactions within a network. sci-hub.seosti.gov

The experimental protocol for steady-state 13C-MFA typically involves several key steps:

Tracer Selection: The choice of the 13C-labeled substrate is critical for achieving the best resolution for the pathways of interest. osti.gov For instance, using a mixture of [1-13C]glucose and [U-13C]glucose is a common strategy to ensure high 13C abundance in various metabolites. nih.gov

Cell Culture: A minimal medium with the 13C-labeled substrate as the sole carbon source is often required to avoid interference from unlabeled sources. nih.govosti.gov Cultures are typically grown in batch or chemostat mode to achieve the necessary steady states for sampling. nih.gov

Sample Analysis: Gas chromatography-mass spectrometry (GC-MS) is frequently used to measure the isotopic labeling of protein-bound amino acids after hydrolysis. sci-hub.seacs.org This provides information on the mass isotopomer distributions (MIDs) of the amino acids. pnas.org

Flux Estimation: Computational software is used to estimate fluxes by fitting the measured MIDs to a metabolic model. sci-hub.se

A significant advantage of steady-state 13C-MFA is its ability to provide a detailed snapshot of cellular metabolism under specific conditions, which is invaluable for identifying metabolic bottlenecks and understanding cellular physiology. nih.govosti.gov

Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Metabolic Profiling

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that utilizes stable isotope tracers to track the transformation of atoms through metabolic networks. researchgate.net This technique allows for the simultaneous resolution of the utilization of multiple precursors in a single experiment by using different elemental stable isotopes. researchgate.net SIRM is not limited to a single analytical platform and often integrates data from both Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.net

Key features of SIRM include:

Multiplexed Tracing: The ability to use multiple isotope-labeled precursors (e.g., 13C and 15N) simultaneously to trace the fate of different atoms. springernature.com

Comprehensive Analysis: SIRM aims to analyze the fate of atoms from precursors to a wide range of products, providing a global view of metabolic pathways. researchgate.net

High-Resolution Analytics: Ultrahigh-resolution mass spectrometry, such as Fourier transform mass spectrometry (UHR-FTMS), is often employed to detect and quantify the numerous metabolite isotopologues present in complex biological extracts. nih.govspringernature.com

A challenge in SIRM is the analytical complexity of quantifying numerous isotopologues, especially when using direct infusion methods which can be hampered by the large dynamic range of analyte concentrations. nih.govspringernature.com To address this, methods like modified ethyl chloroformate derivatization have been developed to enable rapid quantitative analysis of stable isotope-enriched amino acids. springernature.com

Table 1: Comparison of Advanced Analytical Methodologies

| Feature | Steady-State 13C-MFA | Non-Stationary 13C-MFA (INST-MFA) | Stable Isotope Resolved Metabolomics (SIRM) |

|---|---|---|---|

| Isotopic State | Isotopic steady state required nih.gov | Isotopic non-stationary state vanderbilt.edu | Can be applied to both steady-state and dynamic systems researchgate.net |

| Primary Application | Quantifying fluxes in a stable metabolic state sci-hub.se | Analyzing dynamic metabolic changes and slow-labeling systems vanderbilt.eduvanderbilt.edu | Comprehensive metabolic profiling and pathway tracing researchgate.net |

| Typical Tracers | Single 13C-labeled substrate (e.g., glucose) nih.gov | Single 13C tracer introduced as a pulse vanderbilt.edu | Multiple stable isotope-labeled precursors (e.g., 13C, 15N) springernature.com |

| Analytical Platforms | Primarily GC-MS for amino acid analysis sci-hub.se | LC-MS, GC-MS for time-course metabolite analysis pnas.orgvanderbilt.edu | Integrated NMR and high-resolution MS (e.g., UHR-FTMS) researchgate.net |

| Key Output | A single map of metabolic fluxes sci-hub.se | Time-resolved flux profiles creative-proteomics.com | Atom-resolved tracking of metabolites through networks researchgate.net |

Method Development and Validation for this compound Analysis by MS

Accurate analysis of this compound and its metabolites by mass spectrometry requires robust method development and validation. This includes optimizing sample preparation, chromatographic separation, and MS detection.

For GC-MS analysis, derivatization is often necessary to make the amino acids volatile. A common derivatizing agent is tert-butyldimethylsilyl (TBDMS). nih.gov The validation of GC-MS methods involves assessing potential biases in 13C measurements for different fragments of the derivatized analyte. mdpi.com Using tailor-made 13C standards with known isotopologue distributions can help evaluate the accuracy of the measurements and calculations. mdpi.com

High-resolution MS platforms, such as GC-quadrupole time-of-flight (QTOF) MS, offer high mass accuracy, which is beneficial for identifying and structurally elucidating tandem MS fragments of amino acids. nih.gov Compiling a comprehensive library of precursor-product ion pairs for derivatized amino acids is crucial for the routine application of tandem MS data in 13C-MFA. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, particularly for analyzing non-volatile or thermally labile metabolites. vanderbilt.edu The development of microfluidic capillary electrophoresis-mass spectrometry (CE-MS) methods has enabled the rapid and highly accurate analysis of underivatized proteinogenic amino acids from very small sample amounts. oup.com Validation of such methods involves analyzing labeled standards to confirm the capability of MS/MS fragmentation for positional isotopomer analysis. oup.com

Integrated Analytical Platforms for this compound Investigations

Investigating the metabolic fate of this compound often benefits from integrated analytical platforms that combine multiple techniques to provide a more complete picture. The combination of NMR and MS is particularly powerful in SIRM studies. researchgate.net NMR offers high reproducibility and quantitative accuracy, while MS provides high sensitivity. researchgate.net

Platforms may also integrate different separation techniques with MS. For example, a workflow might involve reversed-phase (RP) chromatography, hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography (IC) coupled with high-resolution MS to analyze a wide range of metabolites. nih.gov

Furthermore, computational platforms and software are integral to these investigations. Software like INCA and OpenFLUX2 are used for 13C-MFA modeling and flux estimation. springernature.com The development of open-source platforms like PyINETA facilitates the integration of different types of NMR data for metabolomics analysis. acs.org These integrated approaches, combining advanced analytical instrumentation with sophisticated data analysis tools, are essential for fully leveraging the information provided by tracers like this compound in complex biological systems.

Investigations of Metabolic Pathways and Cellular Processes Using Dl Alanine 3 13c

Carbon Flow Analysis in Central Metabolism

DL-Alanine-3-13C is instrumental in dissecting the complexities of central carbon metabolism, offering insights into how cells process and distribute carbon skeletons derived from this key amino acid.

Glucose-Alanine Cycle Dynamics and Inter-Organ Carbon Exchange

The glucose-alanine cycle is a critical inter-organ metabolic loop that facilitates the transport of nitrogen and carbon between muscle and the liver. chemsrc.comglpbio.commedchemexpress.com In skeletal muscle, glucose is broken down through glycolysis to pyruvate (B1213749). This pyruvate can then be transaminated, using amino groups derived from the breakdown of muscle protein, to form alanine (B10760859). nih.gov Alanine is subsequently released into the bloodstream and transported to the liver.

In the liver, the reverse process occurs: alanine is converted back to pyruvate, and its amino group is transferred to α-ketoglutarate to form glutamate (B1630785), which can then enter the urea (B33335) cycle for nitrogen disposal. nih.gov The newly formed pyruvate in the liver serves as a primary substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.govsmpdb.ca This newly synthesized glucose can then be released back into the circulation to be taken up by muscle and other tissues, thus completing the cycle.

Studies utilizing [3-¹³C]alanine have been crucial in quantifying the dynamics of this cycle. For instance, research in humans has shown that during periods of fasting, there are significant changes in alanine turnover. nih.gov Following a 60-hour fast, a reduction in alanine turnover was observed, which was linked to decreased rates of hepatic mitochondrial oxidation. nih.gov This demonstrates the integral role of the glucose-alanine cycle in regulating hepatic energy metabolism during prolonged fasting. nih.gov By infusing [3-¹³C]alanine, researchers can trace the ¹³C label as it is incorporated into glucose, providing a direct measure of the contribution of alanine to hepatic glucose production.

Pyruvate Metabolism and Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis

Pyruvate, derived from the deamination of alanine, stands at a metabolic crossroads. It can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, or it can be carboxylated to form oxaloacetate, an intermediate of the TCA cycle. smpdb.cawikipedia.org This latter reaction, known as anaplerosis, is vital for replenishing TCA cycle intermediates that are drawn off for biosynthetic purposes (cataplerosis). researchgate.netnih.govjianhaidulab.com

The use of [3-¹³C]pyruvate, which is metabolically equivalent to [3-¹³C]alanine after transamination, allows for the detailed study of these competing fates. The ¹³C label from [3-¹³C]pyruvate can be tracked as it enters the TCA cycle. For instance, the appearance of the label in glutamate and GABA in the brain indicates the extent of pyruvate metabolism within neuronal tissues. researchgate.net

Anaplerosis and cataplerosis are tightly regulated processes essential for maintaining cellular homeostasis. researchgate.netjianhaidulab.com Anaplerosis ensures a sufficient pool of TCA cycle intermediates to support energy production and biosynthesis, while cataplerosis provides the precursors for pathways like gluconeogenesis and amino acid synthesis. nih.govjianhaidulab.com Studies have shown that the balance between these two processes is critical, particularly in metabolic states such as fasting or in pathological conditions like fatty liver disease. nih.govnih.gov

Glycolysis and Gluconeogenesis Pathway Elucidation

This compound is a valuable tool for dissecting the pathways of glycolysis and gluconeogenesis. smpdb.cafrontiersin.org Gluconeogenesis is the metabolic process that generates glucose from non-carbohydrate carbon substrates such as lactate (B86563), glycerol, and glucogenic amino acids, including alanine. frontiersin.org It is essentially the reverse of glycolysis, though with some key irreversible steps that are bypassed by different enzymes. frontiersin.org

When [3-¹³C]alanine is administered, the ¹³C label is incorporated into pyruvate. diabetesjournals.org This labeled pyruvate can then be traced through the gluconeogenic pathway to newly synthesized glucose. diabetesjournals.orgnih.gov By analyzing the position of the ¹³C label in the resulting glucose molecule, researchers can gain insights into the relative activities of different enzymes in the pathway. For example, the scrambling of the ¹³C label between different carbon positions of glucose can reveal the extent of flux through enzymes like fumarase in the TCA cycle, which can equilibrate the label between different positions of oxaloacetate before it proceeds through gluconeogenesis. nih.gov

Conversely, the metabolism of [3-¹³C]alanine can also provide information about glycolytic flux. The conversion of labeled alanine to pyruvate and its subsequent entry into the TCA cycle or conversion to lactate reflects the activity of the lower part of the glycolytic pathway. asm.org

Amino Acid Turnover and Biosynthesis Studies

Beyond its role in central carbon metabolism, this compound is also employed to investigate the dynamic processes of amino acid turnover and biosynthesis. medchemexpress.comresearchgate.net

Protein Synthesis and Degradation Rates

The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental aspect of cellular maintenance and adaptation. nih.govahajournals.orgliverpool.ac.uk Stable isotope-labeled amino acids, including ¹³C-labeled alanine, are used to measure the rates of these processes. nih.govnih.gov

In a typical experiment, a pulse of ¹³C-labeled alanine is introduced into a biological system. nih.gov The rate at which this labeled alanine is incorporated into proteins provides a direct measure of the rate of protein synthesis. nih.govnih.gov Following the pulse, the system is chased with unlabeled alanine, and the rate at which the ¹³C label disappears from the protein pool can be used to estimate the rate of protein degradation. nih.govnih.gov

These studies have revealed that protein synthesis and degradation rates can vary significantly depending on the specific protein, the tissue type, and the physiological state of the organism. nih.govoup.com For instance, in plants, protein synthesis is significantly faster during the day than at night. nih.gov In humans, strenuous exercise can lead to increased protein breakdown, which is then compensated by increased synthesis during the recovery period. nih.govresearchgate.net

| Research Focus | Key Findings |

| Protein Synthesis in Plants | Protein synthesis was found to be three times faster during the day compared to the night in an 8-hour photoperiod. nih.gov |

| Protein Degradation in Plants | Protein degradation was relatively slow, estimated at 3%–4% per day, resulting in a protein half-life of 3.5 days. nih.gov |

| Effect of Exercise on Protein Turnover | Strenuous exercise leads to increased proteolysis during the activity, with a subsequent increase in protein synthesis during the recovery phase. nih.govresearchgate.net |

Interconversion of Amino Acids

Cells can synthesize non-essential amino acids from metabolic intermediates. Alanine itself is a non-essential amino acid, readily synthesized from pyruvate. chemsrc.com Studies using ¹³C-labeled alanine have shown that the carbon skeleton of alanine can be used to synthesize other amino acids. researchgate.netnih.gov

For example, the ¹³C label from [3-¹³C]alanine can appear in other amino acids like glutamate and aspartate. researchgate.net This occurs through the transamination of the corresponding α-keto acids (α-ketoglutarate and oxaloacetate) which are intermediates of the TCA cycle. researchgate.net Therefore, the appearance of the ¹³C label in these amino acids reflects the activity of both the TCA cycle and the transaminase enzymes that catalyze these interconversions. The interconversion of L- and D-amino acids is catalyzed by racemase enzymes. acs.org

The ability to trace the flow of carbon from alanine into other amino acid pools provides valuable information about the biosynthetic capacities of different cells and tissues and how these pathways are regulated under various physiological conditions.

| Labeled Precursor | Observed Labeled Products | Metabolic Implication |

| DL-serine-3-C¹⁴ | Alanine | Conversion of serine to alanine, potentially through pyruvate. researchgate.net |

| DL-leucine-2-C¹⁴ | Alanine, Glutamic acid, Aspartic acid | Formation of other amino acids via transamination of TCA cycle keto acids. researchgate.net |

| 3-¹³C₁-alanine | Glycine | Metabolism of alanine contributes to the synthesis of other amino acids like glycine. nih.gov |

Enzymatic Reaction Mechanism Studies

This compound is instrumental in elucidating the mechanisms of several key enzymatic reactions involving the amino acid alanine. As a racemic mixture, it contains both D- and L-isomers, which are substrates for different stereospecific enzymes. The 13C label at the C3 position allows for the tracking of the methyl group through various transformations.

D-Amino Acid Oxidase (DAAO) is a stereospecific flavoenzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. d-aminoacids.com This enzyme exhibits broad substrate specificity and acts on most D-amino acids, including the D-isomer of alanine. d-aminoacids.com The reaction is of significant biotechnological interest and is a target for the treatment of certain human pathologies. d-aminoacids.com

The use of the D-isomer from a this compound mixture allows for precise tracking of the metabolic fate of D-alanine. The DAAO-catalyzed reaction converts D-Alanine-3-13C into [3-13C]pyruvate. By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can follow the 13C label from the substrate to the product, confirming the reaction pathway and quantifying the flux through D-amino acid metabolism. This is critical for distinguishing this pathway from other pyruvate-producing reactions in the cell.

Table 1: DAAO-Catalyzed Oxidative Deamination of D-Alanine-3-13C

| Substrate | Enzyme | Labeled Product | Unlabeled Products |

| D-Alanine-3-13C | D-Amino Acid Oxidase (DAAO) | [3-13C]Pyruvate | Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) |

Alanine Aminotransferase (ALT), found predominantly in the cytosol of liver cells, is a key enzyme in amino acid metabolism. plos.orgnih.gov It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate and L-glutamate. nih.govmdpi.com This reaction is central to the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver. plos.org

When studying this pathway, the L-isomer of this compound serves as the specific substrate for ALT. The transamination reaction converts L-Alanine-3-13C into [3-13C]pyruvate. The presence of the stable isotope allows investigators to measure the rate of alanine conversion to pyruvate, providing a direct assessment of ALT activity in vivo or in vitro. mdpi.com This method is crucial for understanding how ALT activity is regulated and how it contributes to the central carbon metabolism, particularly gluconeogenesis, under various physiological and pathological conditions. plos.org

Table 2: ALT-Catalyzed Transamination of L-Alanine-3-13C

| Labeled Substrate | Co-substrate | Enzyme | Labeled Product | Co-product |

| L-Alanine-3-13C | α-Ketoglutarate | Alanine Aminotransferase (ALT) | [3-13C]Pyruvate | L-Glutamate |

Alanine can be catabolized through oxidative processes that involve decarboxylation. The specific pathway can vary depending on the cellular context. One major route begins with the transamination of alanine to pyruvate, as catalyzed by ALT. The resulting pyruvate can then undergo oxidative decarboxylation by the pyruvate dehydrogenase complex to form acetyl-CoA, which enters the citric acid cycle, and carbon dioxide (CO₂). When L-Alanine-3-13C is the precursor, the label is retained on the methyl group of the resulting [2-13C]acetyl-CoA, while the unlabeled C1 carboxyl group of pyruvate is lost as CO₂.

A second pathway, observed in cells like phagocytic leukocytes, involves a more direct oxidative decarboxylation catalyzed by systems such as myeloperoxidase-hydrogen peroxide-chloride. nih.gov This reaction deaminates and decarboxylates the amino acid. nih.gov Starting with Alanine-3-13C, this direct process would remove the C1 carboxyl group as CO₂ and yield [2-13C]ethylamine, allowing researchers to distinguish this pathway from the transamination-decarboxylation route.

Table 3: Oxidative Decarboxylation Pathways of Alanine-3-13C

| Pathway | Initial Substrate | Key Enzyme/System | Labeled Intermediate | Final Labeled Product |

| Transamination-Dependent | L-Alanine-3-13C | ALT / Pyruvate Dehydrogenase | [3-13C]Pyruvate | [2-13C]Acetyl-CoA |

| Direct Oxidative Decarboxylation | Alanine-3-13C | Myeloperoxidase-H₂O₂-Chloride | Not Applicable | [2-13C]Ethylamine |

Alanine Aminotransferase (ALT) Activity and Regulation

Maillard Reaction Product Formation Involving DL-Alanine and 13C-Labeled Glucose

The Maillard reaction is a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during the heating of food, contributing significantly to its flavor and aroma. The use of isotopically labeled precursors, such as this compound and 13C-labeled glucose, has been fundamental in unraveling the intricate mechanisms and tracing the origins of the numerous products formed.

Studies using model systems with L-[(13)C]alanines and D-[(13)C]glucoses have successfully identified the carbon atom origins in key flavor compounds. researchgate.netnih.gov For instance, by analyzing the 13C incorporation patterns, researchers have determined which parts of the glucose backbone and which atoms from alanine contribute to the formation of aldehydes, ketones, and heterocyclic compounds. researchgate.netnih.gov This approach has demonstrated that compounds like glycolaldehyde (B1209225) incorporate intact C1-C2 and C5-C6 carbon fragments from glucose, while pyruvaldehyde and acetol incorporate the C1-C2-C3 and C4-C5-C6 fragments. researchgate.netnih.gov

Furthermore, investigations using Alanine-3-13C in conjunction with uniformly labeled glucose (glucose-13C-U) and electrospray ionization mass spectrometry have enabled the identification of transient Maillard reaction intermediates, such as Amadori compounds, by detecting them as stable metal complexes. nih.gov The presence or absence of the 13C label from alanine in these complexes confirms their structure and formation pathway. nih.gov

Table 4: Origin of Carbon Atoms in Maillard Reaction Products from L-Alanine and 13C-Labeled D-Glucose Systems. researchgate.netnih.gov

| Maillard Reaction Product | Incorporated Carbon Chain from Glucose |

| Glycolaldehyde | C1-C2 and C5-C6 |

| Pyruvaldehyde | C1-C2-C3 and C4-C5-C6 |

| 1-Hydroxy-2-propanone (Acetol) | C1-C2-C3 and C4-C5-C6 |

| 2,3-Butanedione | C3-C4-C5-C6 |

| 3-Hydroxy-2-butanone (Acetoin) | C3-C4-C5-C6 |

| Furanmethanol | Formed from a pentitol (B7790432) moiety after loss of glucose C1 atom |

| Furfural | Formed from a pentose (B10789219) moiety after loss of glucose C6 atom |

Applications of Dl Alanine 3 13c in Diverse Biological Systems

Mammalian Physiological Systems

In mammals, alanine (B10760859) is a key non-toxic carrier of nitrogen and carbon, participating in numerous metabolic pathways, including gluconeogenesis and neurotransmitter cycling. The use of DL-Alanine-3-13C has been instrumental in quantifying the dynamics of these processes in various organs.

The liver is central to glucose homeostasis, utilizing substrates like alanine for gluconeogenesis and glycogen (B147801) synthesis. Studies using 13C-labeled alanine in perfused and in situ liver models have provided significant insights into these dynamics. When [3-13C]alanine is administered, the 13C label can be tracked as it is converted to pyruvate (B1213749) and then enters pathways for glucose and glycogen formation.

Research using in situ 13C NMR has demonstrated that glycogen synthesis from alanine occurs actively via gluconeogenesis. nih.gov The process involves the conversion of alanine to pyruvate, which then forms glucose-6-phosphate and subsequently glycogen. This is often referred to as the "indirect pathway" of glycogen synthesis, in contrast to the "direct pathway" from glucose. nih.gov Studies comparing glycogen formation from duodenally administered [1-13C]glucose and [3-13C]alanine found that the pseudo-first-order rate constant for active glycogen synthesis from alanine was nearly three times higher than that from glucose via the direct pathway. nih.gov This suggests that low glucose phosphorylating capacity in the liver might make the indirect pathway, fueled by substrates like alanine, a more efficient route for glycogen repletion. nih.gov The indirect pathway from labeled glucose itself accounted for about 30% of the total glycogen formed. nih.gov

Table 1: Comparative Rates of Hepatic Glycogen Synthesis

| Substrate | Pathway | Pseudo-First-Order Rate Constant (min⁻¹) |

| [3-13C]alanine | Gluconeogenesis (Indirect) | 0.075 ± 0.026 |

| [1-13C]glucose | Direct Pathway | 0.025 ± 0.005 |

| Data sourced from in situ 13C NMR studies on rat livers. nih.gov |

Alanine is a potent stimulator of insulin (B600854) secretion, particularly in the presence of glucose. diabetesjournals.orgnih.gov The use of 13C-labeled alanine has been crucial in understanding the metabolic mechanisms underlying this effect. In clonal pancreatic β-cell lines, such as BRIN-BD11, NMR studies with [3-13C]alanine reveal substantial oxidative metabolism of the amino acid, leading to the production of labeled glutamate (B1630785) and aspartate. diabetesjournals.orgnih.gov This metabolic activity is linked to the stimulation of insulin release, as inhibiting oxidative phosphorylation attenuates the secretory response. diabetesjournals.orgnih.gov

A key finding is that L-alanine significantly enhances glucose metabolism. diabetesjournals.orgnih.gov When β-cells are incubated with both L-alanine and [1-13C]glucose, the rate of glucose utilization increases approximately 2.4-fold. diabetesjournals.orgnih.gov This enhancement is observed in both oxidative and non-oxidative pathways of glucose metabolism, with increased production of lactate (B86563) and glutamate from the glucose-derived carbon. diabetesjournals.org The synergistic effect on insulin secretion is therefore attributed not to glucose enhancing alanine metabolism, but rather to alanine boosting the rate of glucose-derived pyruvate entering the tricarboxylic acid (TCA) cycle. diabetesjournals.orgnih.gov This increased metabolic flux is thought to generate key signaling molecules, such as ATP, that trigger insulin exocytosis. nih.gov

Table 2: Effect of L-Alanine on Glucose Metabolism in Pancreatic β-Cells

| Condition | Glucose Utilization Rate | Key Labeled Products from [1-13C]glucose |

| 16.7 mmol/l Glucose | Baseline | [3-13C]lactate, [4-13C]glutamate |

| 16.7 mmol/l Glucose + 10 mmol/l L-alanine | ~2.4-fold increase | Increased levels of [3-13C]lactate and labeled glutamate isotopomers |

| Findings from 13C NMR studies on the BRIN-BD11 clonal β-cell line. diabetesjournals.orgnih.gov |

In the brain, the metabolic interplay between astrocytes and neurons is vital for normal function, including neurotransmitter synthesis and energy homeostasis. Studies using [3-13C]alanine have uncovered distinct metabolic fates for this amino acid in different neural cell types. nih.govresearchgate.net In astrocytes, the vast majority (around 90%) of consumed [3-13C]alanine is converted into [3-13C]lactate. frontiersin.org In contrast, neurons metabolize a smaller fraction into lactate and instead utilize the carbon skeleton to form labeled neurotransmitters like glutamate and γ-aminobutyric acid (GABA). nih.govresearchgate.net

These findings support the concept of a "lactate-alanine shuttle" between astrocytes and neurons. nih.govresearchgate.net In this proposed cycle, alanine acts as a carrier for both carbon and nitrogen. Astrocytes take up alanine and convert it to lactate, which is then released and utilized by neurons as an energy substrate. nih.gov This shuttle is considered complementary to the well-known glutamate-glutamine cycle and helps to balance the nitrogen exchange required for the glutamatergic neurotransmitter cycle. nih.govresearchgate.net

Table 3: Metabolic Fate of [3-13C]Alanine in Neural Cells

| Cell Type | Primary Labeled Product | Key Metabolic Pathway |

| Astrocytes | [3-13C]Lactate (~90% conversion) | Transamination to pyruvate, followed by reduction to lactate. frontiersin.org |

| Neurons | Labeled Glutamate and GABA | Transamination to pyruvate, entry into TCA cycle for energy and neurotransmitter synthesis. nih.gov |

| Cocultures | Labeled Glutamate, GABA, and Lactate | Demonstrates metabolic interaction and shuttling between cell types. nih.gov |

| Data derived from NMR spectroscopy studies on primary cell cultures. nih.govfrontiersin.org |

The kidney plays a significant role in amino acid metabolism and gluconeogenesis. nih.gov Studies on renal epithelial cell lines, such as LLC-PK1/Cl4, using L-[3-13C]alanine have demonstrated its uptake and metabolism. nih.gov The uptake of alanine into these cells is a sodium-dependent process. nih.gov Once inside the cell, the 13C label from alanine is incorporated into TCA cycle intermediates and their derivatives, such as glutamate. nih.gov

By analyzing the relative 13C enrichment in glutamate carbons, researchers have been able to calculate the relative activities of key metabolic enzymes. For instance, when L-[3-13C]alanine is the sole carbon source, the activity of pyruvate dehydrogenase was calculated to be approximately 61%. nih.gov Such studies highlight the utility of 13C-labeled substrates in dissecting metabolic fluxes within specific cell types of the kidney. nih.gov D-alanine, which is also present in mammals, has been shown to induce gluconeogenesis specifically in the kidney through the increased expression of the enzyme glucose-6-phosphatase. nih.gov

In bacteria, alanine is a fundamental component of the cell wall peptidoglycan and is involved in various metabolic activities. This compound and other labeled forms of alanine are used to probe these essential processes, including transport and cell wall synthesis.

Escherichia coli possesses distinct transport systems for the uptake of L-alanine and D-alanine/glycine. asm.org D-cycloserine, an antibiotic, acts as a competitive inhibitor of the D-alanine/glycine transport system. asm.org The accumulation of alanine is an active process. In E. coli, the gene alaE encodes a specific L-alanine exporter that uses the proton motive force to actively transport L-alanine out of the cell. science.gov This exporter is a small protein with four transmembrane domains. science.gov

The study of alanine racemase, the enzyme that interconverts L- and D-alanine, is also critical as it provides the D-alanine necessary for peptidoglycan synthesis. tandfonline.com This enzyme is a target for antibiotics because it is ubiquitous in bacteria but absent in higher eukaryotes. tandfonline.com Using doubly labeled alanine ([13C, 2H] L-alanine) in Mycobacterium tuberculosis, researchers have demonstrated that the antibiotic D-cycloserine inhibits D-alanine:D-alanine ligase more strongly than alanine racemase, providing precise insights into its mechanism of action. acs.org

Table 4: Alanine-Related Mechanisms in E. coli

| Process | Key Protein/System | Substrate(s) | Function/Significance |

| Transport/Uptake | D-alanine-glycine transport system | D-alanine, Glycine | Mediates accumulation of D-alanine and glycine. asm.org |

| Export | AlaE | L-alanine | Active export of L-alanine to prevent toxic accumulation. science.gov |

| Isomerization | Alanine Racemase (Alr, DadX) | L-alanine <-> D-alanine | Provides D-alanine for peptidoglycan synthesis. tandfonline.com |

| Information compiled from studies on bacterial alanine metabolism and transport. |

Microbial Systems Biology

Metabolic Adaptation of Microorganisms to Environmental Stress

Microorganisms have evolved sophisticated mechanisms to adapt and survive in the face of environmental stressors such as high salinity (osmotic stress) and nutrient limitation. ias.ac.inmicropspbgmu.ru A key strategy is the accumulation of small organic molecules, known as compatible solutes, which help maintain cellular turgor and protein stability without interfering with normal cellular processes. ias.ac.in Amino acids, including alanine, are frequently utilized as such solutes. asm.org

The use of stable isotopes like 13C is crucial for elucidating the metabolic rearrangements that facilitate these adaptations. While direct studies using this compound for environmental stress are not abundant, experiments with 13C-labeled glucose reveal significant insights into alanine's role. By tracing the flow of labeled carbon, researchers can map how central metabolic pathways are rerouted under stress. For example, in bacteria subjected to osmotic stress, flux analysis using 13C-glucose has shown altered distribution of carbon into various amino acids, including alanine, reflecting a shift in metabolic priorities towards survival. uni-greifswald.de

Studies on Bacillus megaterium under hyperosmotic stress have used 13C-labeling of proteogenic amino acids to determine carbon flux distribution. uni-greifswald.de These tracer experiments demonstrate how the central metabolism is reconfigured to supply precursors for stress-response molecules. uni-greifswald.de Similarly, research on Desulfovibrio vulgaris has shown that adaptation to salt stress involves changes in amino acid biosynthesis. The external addition of alanine has been shown to alleviate the inhibitory effects of salt on growth, highlighting its protective role.

This compound can be employed to directly measure the flux of alanine into and out of cellular pools during stress adaptation. For instance, it can help determine if the accumulated alanine is synthesized de novo or taken up from the environment. In Escherichia coli, studies have shown that the metabolism of propionate (B1217596) can be tracked by observing the labeling pattern in alanine and alanine-containing peptides involved in cell wall recycling, a process that can be affected by cellular stress. asm.org Such tracer studies are invaluable for understanding the dynamic metabolic responses that enable microbial resilience.

Table 1: Microbial Response to Environmental Stress and the Role of Alanine

| Organism/System | Environmental Stress | Observed Metabolic Adaptation Involving Alanine | Potential Application of this compound |

| Bacillus megaterium | Hyperosmotic Stress (NaCl) | Rearrangement of central metabolism, altering the supply of precursors for amino acid synthesis, including glutamate from alanine. uni-greifswald.de | To quantify the specific flux from alanine to glutamate during osmotic adaptation. |

| Streptomyces coelicolor | Salt Stress | Upregulation and accumulation of various amino acids, including alanine, as compatible solutes. asm.org | To trace the uptake and accumulation kinetics of exogenous alanine as a compatible solute. |

| Escherichia coli | Nutritional Stress | L-alanine auxotrophs can develop mutations that restore prototrophy, often involving enzymes in central metabolism that can promiscuously generate L-alanine. nih.gov | To track the metabolic fate of alanine and identify the specific pathways activated in suppressor mutants. |

| Desulfovibrio vulgaris | Salt Stress | Increased expression of genes for amino acid biosynthesis; external alanine helps relieve growth inhibition. | To measure the rate of de novo synthesis versus uptake of alanine during salt adaptation. |

Metabolic Engineering for L-Alanine Production in Industrial Microorganisms

L-alanine is a commercially valuable amino acid with wide applications in the food, pharmaceutical, and chemical industries. researchgate.netfrontiersin.org Microbial fermentation using metabolically engineered microorganisms is a promising and sustainable alternative to traditional chemical synthesis. researchgate.netmdpi.com Metabolic engineering aims to redirect carbon flux from central metabolism, typically from glucose, towards the efficient production of L-alanine. This compound is an essential tool in this field for quantifying the success of these engineering strategies.

The primary routes for L-alanine synthesis in microbes involve either aminotransferases or L-alanine dehydrogenase (AlaD), which catalyzes the reductive amination of pyruvate. frontiersin.orgmdpi.com A common engineering strategy involves inactivating competing pathways that consume pyruvate and overexpressing the gene for AlaD. mdpi.com For example, in Escherichia coli, strains have been developed where genes for lactate and ethanol (B145695) production are deleted, and an alaD gene from a bacterium like Geobacillus stearothermophilus is introduced and dynamically regulated. oup.com

13C-Metabolic Flux Analysis (13C-MFA) is used to validate these engineered strains. By feeding the cells a 13C-labeled substrate like glucose and analyzing the labeling patterns in downstream metabolites, including the produced L-alanine, researchers can precisely calculate the carbon flux through different pathways. Using this compound as a tracer would allow for the direct measurement of alanine synthesis and secretion rates, as well as any reverse flux from alanine back into central metabolism. This provides a clear picture of how effectively the engineered modifications have channeled metabolic resources towards the target product.

For instance, studies have demonstrated the possibility of producing high titers of L-alanine in engineered strains of Arthrobacter oxydans and Corynebacterium glutamicum. mdpi.com In one case, inactivating the alanine racemase in a DL-alanine producing strain of A. oxydans resulted in a strain that produced almost exclusively L-alanine. mdpi.com Isotopic tracers are critical for quantifying the yield and productivity of such engineered systems and identifying any remaining metabolic bottlenecks that limit production.

Table 2: Metabolic Engineering Strategies for L-Alanine Production

| Microorganism | Genetic Modification | Key Outcome | Role of Isotopic Tracers (e.g., this compound) |

| Escherichia coli | Deletion of pathways for competing products (lactate, ethanol); Overexpression of L-alanine dehydrogenase (alaD). oup.com | High-yield production of L-alanine from glucose. oup.com | Quantify the flux from pyruvate to alanine; assess the efficiency of pathway redirection. |

| Arthrobacter oxydans | Inactivation of alanine racemase in a native DL-alanine producer. mdpi.com | Shifted production from DL-alanine to almost pure L-alanine with high titer. mdpi.com | Verify the elimination of flux towards D-alanine and quantify L-alanine synthesis rate. |

| Zymomonas mobilis | Overexpression of B. sphaericus L-alanine dehydrogenase (alaD) gene. researchgate.net | Production of L-alanine in a two-stage fermentation process. researchgate.net | Measure the rate of alanine production during the production phase. |

| Corynebacterium glutamicum | Transformation with a plasmid containing the alaD gene. royalsocietypublishing.org | Enhanced L-alanine production from glucose. | Analyze flux distribution to identify further targets for optimization to increase yield. |

Plant Metabolic Pathways

Photosynthetic Carbon Assimilation and Fluxes in Leaf Tissues (e.g., Arabidopsis thaliana)

Photosynthesis is the fundamental process by which plants convert atmospheric CO₂ into organic compounds, forming the base of most of the planet's food webs. researchgate.net Understanding the flow of carbon through the complex network of metabolic pathways in leaves is crucial for efforts to improve crop yield and resilience. Stable isotope labeling, particularly with 13CO₂, is a cornerstone of this research. When plants are exposed to an atmosphere containing 13CO₂, the labeled carbon is incorporated into metabolites, allowing researchers to trace its path and quantify fluxes through the photosynthetic and related pathways. researchgate.net

In C3 plants like Arabidopsis thaliana, the assimilated carbon is channeled into various pathways, including the Calvin-Benson cycle, photorespiration, starch and sucrose (B13894) synthesis, and the synthesis of amino acids. researchgate.net Alanine is synthesized from pyruvate, a key intermediate linking glycolysis and the tricarboxylic acid (TCA) cycle. By analyzing the 13C labeling pattern of alanine and other amino acids after a pulse of 13CO₂, scientists can infer the activity of these central metabolic routes.

Isotopically nonstationary metabolic flux analysis (INST-MFA) is a powerful technique applied to plants like Arabidopsis to map these fluxes under different environmental conditions, such as varying light intensity. researchgate.net Studies have shown that acclimation to high light significantly alters carbon partitioning. researchgate.net For example, a higher rate of carboxylation can be accompanied by an increased flux through the photorespiratory pathway. researchgate.net The labeling pattern observed in alanine provides critical data points for these complex models, helping to constrain the calculated flux values for pathways upstream and downstream of pyruvate. While 13CO₂ is the primary tracer, introducing this compound directly to leaf tissue could help dissect the specific pathways of alanine catabolism and its contribution to other metabolic pools under various conditions.

Table 3: Carbon Flux Analysis in Arabidopsis thaliana Leaves

| Experimental Condition | Key Finding from 13CO₂ Labeling | Inferred Role of Alanine Metabolism |

| Low Light (200 µmol m⁻²s⁻¹) | Baseline fluxes established for central carbon metabolism. researchgate.net | Alanine labeling reflects the steady-state flux from glycolysis-derived pyruvate. |

| High Light Acclimation (500 µmol m⁻²s⁻¹) | Doubling of carboxylation rate, but also increased photorespiratory flux relative to net CO₂ assimilation. researchgate.net | Changes in alanine's 13C enrichment pattern help quantify shifts in carbon partitioning between glycolysis, the TCA cycle, and amino acid synthesis. |

| Overexpression of C4 Carbonic Anhydrase | Increased activity of phosphoenolpyruvate (B93156) carboxylase, leading to higher synthesis of amino acids like aspartate and glutamate. | Labeling patterns in alanine would indicate how pyruvate pools are affected by the increased anaplerotic flux. |

Cancer Metabolism Research

Elucidation of Metabolic Reprogramming in Cancer Cell Lines

A hallmark of many cancer cells is a profound alteration of their metabolism to support rapid proliferation and survival in the challenging tumor microenvironment. This metabolic reprogramming often involves increased glucose uptake and fermentation to lactate even in the presence of oxygen (the Warburg effect), and a high rate of glutamine consumption (glutaminolysis). uni-greifswald.de this compound is a valuable probe for investigating these reprogrammed pathways, as alanine is frequently secreted by cancer cells and its synthesis is directly linked to both glucose and glutamine metabolism.

Using 13C-labeled nutrients like glucose and glutamine, researchers have demonstrated that cancer cells rewire their central carbon metabolism extensively. uni-greifswald.de For example, in glioblastoma cells, a significant portion of the carbon from glucose is secreted as lactate and alanine. uni-greifswald.de The production of [3-13C]alanine from [U-13C]glucose provides a direct measure of the flux through glycolysis to pyruvate, followed by transamination.

Similarly, feeding cancer cells this compound can help elucidate the reverse reaction and other fates of alanine. This is important because in some contexts, cancer-associated fibroblasts can secrete alanine, which is then taken up by pancreatic cancer cells to fuel their TCA cycle and biosynthetic pathways. This highlights a metabolic symbiosis within the tumor microenvironment. Tracking the fate of the 13C label from this compound can quantify the contribution of alanine to TCA cycle intermediates, other amino acids, and lipids, providing a clearer picture of its role as a nutrient source. Studies have also shown that metabolic reprogramming in response to challenges like detachment from the extracellular matrix makes cancer cells more dependent on glutamine metabolism for survival. nih.gov

Glutamine and Glucose Metabolism Interplay in Tumor Cells

The metabolism of glucose and glutamine in tumor cells is intricately linked, and alanine often sits (B43327) at the crossroads of these two major pathways. uni-greifswald.de Many cancer cells exhibit "glutamine addiction," consuming it at rates far exceeding the need for protein and nucleotide synthesis. Stable isotope tracing with compounds like this compound is essential for unraveling this complex interplay.

Studies using 13C-labeled glutamine in glioblastoma cells have shown that glutamine carbons are used to replenish the TCA cycle (anaplerosis), a process critical for providing biosynthetic precursors when intermediates are withdrawn for macromolecule synthesis. uni-greifswald.deasm.org A surprising finding was that a significant fraction of glutamine is converted to lactate and alanine for secretion, a pathway termed glutaminolysis. uni-greifswald.de This process also contributes to the generation of NADPH, which is vital for redox balance and fatty acid synthesis. uni-greifswald.de

When cells are cultured with [3-13C]glutamine, the label can be traced through the TCA cycle to malate, then to pyruvate (via malic enzyme), and finally to alanine (via alanine transaminase). The appearance of [3-13C]alanine in the culture medium is a direct readout of this glutaminolytic flux. uni-greifswald.de Conversely, when cells are given [U-13C]glucose, the production of labeled alanine reflects the glycolytic flux. By performing dual-labeling experiments with both 13C-glucose and 13C-glutamine, researchers can precisely quantify the relative contributions of each nutrient to the pyruvate and alanine pools. uni-greifswald.de This reveals how cancer cells flexibly utilize these two primary nutrients to fuel their growth and survival.

Table 4: Interplay of Glucose and Glutamine Metabolism in Cancer Cells

| Cancer Cell Line | Isotopic Tracer(s) Used | Key Finding | Implication for Alanine Metabolism |

| Glioblastoma | [2-13C]glucose, [3-13C]glutamine | Glucose is the major lipogenic substrate, but glutamine provides anaplerotic carbon to the TCA cycle and is a major source of secreted lactate and alanine. uni-greifswald.de | Alanine is a significant product of both glycolysis and glutaminolysis, reflecting the metabolic flexibility of the cells. |

| Pancreatic Ductal Adenocarcinoma (PDAC) | (Inferred from studies on stromal cells) | Pancreatic stellate cells (a type of fibroblast) secrete alanine, which is utilized by PDAC cells to fuel the TCA cycle and biosynthesis. | Alanine acts as an external nutrient source, bypassing the need for its synthesis from glucose and allowing glucose carbons to be used for other pathways. |

| Prostate Cancer Tissue Slices | [1-13C]pyruvate | Malignant prostate tissues show increased flux from pyruvate to lactate compared to benign tissues. | Labeled alanine is also produced from pyruvate, and its fractional enrichment can differ between malignant and benign tissues, providing another metabolic marker. |

| Various Cancer Cell Lines | (General finding) | Oncogenic drivers like Myc can reprogram metabolism to make cells highly dependent on glutamine for survival. | The increased glutaminolysis driven by oncogenes often results in elevated alanine secretion, which can be traced with labeled glutamine or alanine. |

Synthetic Strategies and Quality Control for Research Grade Dl Alanine 3 13c

Chemical Synthesis Approaches for Stereospecific 13C Isotopic Labeling

The chemical synthesis of DL-Alanine-3-13C allows for precise control over the position of the isotopic label. A common strategy involves a multi-step procedure starting from a simple, commercially available 13C-labeled precursor.

One established method begins with acetic-13C2 acid. lookchem.com This is first reduced to ethanol-13C2, which is then carbonylated to produce propionic-2,3-13C2 acid. lookchem.com Subsequent bromination yields 2-bromopropionic-2,3-13C2 acid. lookchem.com Finally, amination of this intermediate with ammonia (B1221849) furnishes DL-Alanine-2,3-13C2. lookchem.com A similar, though positionally distinct, synthesis can be envisioned for this compound starting from a precursor like methyl-13C iodide.

Another versatile approach is the Strecker synthesis. This method involves the reaction of an aldehyde (acetaldehyde) with ammonium (B1175870) cyanide. orgsyn.org To introduce the 13C label at the C3 position, acetaldehyde (B116499) labeled at the methyl carbon ([2-13C]acetaldehyde) would be required. The resulting α-aminonitrile is then hydrolyzed to yield the desired this compound.

For stereospecific labeling of L- or D-alanine, enzymatic resolution of the synthesized DL-acetylalanine can be employed. lookchem.com For instance, the enzyme acylase can selectively hydrolyze the L-acetylalanine, allowing for the separation of L-alanine from the unreacted D-acetylalanine. lookchem.com The D-acetylalanine can then be hydrolyzed under acidic conditions to yield D-alanine. lookchem.com

A different synthetic route for labeled β-cyano-L-alanine has been developed starting from L-serine. researchgate.netscispace.com This multi-step process involves esterification, protection of the amino group, mesylation of the hydroxyl group, and finally cyanation using K13CN to introduce the label. researchgate.netscispace.com Subsequent deprotection steps yield the final product. researchgate.netscispace.com While this produces a different amino acid, the principles of introducing a labeled nitrile group could be adapted for other amino acid syntheses.

Biocatalytic and Fermentation-Based Production for Isotopic Enrichment

Biocatalytic methods and fermentation offer alternative and often more stereospecific routes to isotopically enriched amino acids like this compound. These methods leverage the inherent enzymatic machinery of microorganisms.

Biocatalytic Reductive Amination: A notable biocatalytic approach is the reductive amination of a 13C-labeled precursor. For instance, L-alanine can be produced from [3-13C]-pyruvate using L-alanine dehydrogenase (L-AlaDH). rsc.org This method has been successfully used to prepare variously labeled L-alanines, including those with 2H, 15N, and 13C isotopes. rsc.org The process can be scaled up to produce gram quantities of the labeled amino acid. rsc.org

Cell-Free Protein Synthesis (CFPS) Systems: Cell-free systems provide a powerful platform for producing selectively labeled proteins, and the underlying principles can be applied to amino acid synthesis. In an E. coli-based CFPS system, [3-13C]-pyruvate can serve as the precursor for the synthesis of 13C-labeled alanine (B10760859). copernicus.orgcopernicus.org The isotopic enrichment of the alanine methyl groups can exceed 85%. copernicus.org This approach benefits from the intact biosynthetic pathways present in the cell extract. copernicus.orgcopernicus.org

Fermentation with Labeled Substrates: Fermentation of microorganisms on a medium containing a 13C-labeled carbon source is a common method for producing uniformly or selectively labeled biomolecules. When microorganisms are grown on [U-13C]-glucose, the carbon backbone of newly synthesized amino acids, including alanine, becomes enriched with 13C. researchgate.net The extent of enrichment is proportional to the concentration of the labeled glucose in the medium. researchgate.net For example, using 100% [U-13C]-glucose can lead to an average 13C-enrichment of 88% in proteinogenic amino acids. researchgate.net

It is important to note that metabolic scrambling can occur, leading to the incorporation of the 13C label into other amino acids. copernicus.orgcopernicus.org For example, when using [3-13C]-pyruvate, some isotopic enrichment may also be observed in the γ2-methyl group of isoleucine. copernicus.orgcopernicus.org

Analytical Purity and Isotopic Enrichment Determination for Tracer Applications

For this compound to be effective as a tracer, its chemical and isotopic purity must be rigorously determined. Several analytical techniques are employed for this purpose.

Determination of Chemical Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of amino acids. europa.euresearchgate.net For DL-alanine, a chiral stationary phase can be used to separate the D- and L-enantiomers, allowing for the determination of enantiomeric excess (ee). biocrick.com Titrimetric methods can also be employed for the quantification of the amino acid. europa.eu

Determination of Isotopic Enrichment: Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of labeled compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this analysis. nih.govmdpi.com The compound is first derivatized to make it volatile, then separated by GC, and finally analyzed by MS. By comparing the intensity of the ion corresponding to the labeled molecule (M+1 for 13C) to the unlabeled molecule, the isotopic enrichment can be calculated. nih.govmdpi.com Selected ion monitoring (SIM) can enhance the sensitivity and precision of this measurement, allowing for the detection of enrichments below 1%. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. 13C-NMR can directly detect the presence and position of the 13C label. rsc.org The isotopic enrichment can be determined by comparing the integral of the 13C signal to that of a known internal standard. High-resolution mass spectrometry (HRMS) also provides accurate mass measurements that can confirm the incorporation of the isotope. rsc.org

The combination of these analytical methods ensures that the this compound used in research is of high chemical purity and has the specified isotopic enrichment, which is critical for the accurate interpretation of tracer studies. isotope.comshoko-sc.co.jp

Future Perspectives and Emerging Trends in Dl Alanine 3 13c Research

Integration with Systems Biology and Multi-Omics Data

Systems biology aims to understand the holistic and interactive complexity of biological systems. This approach is increasingly reliant on the integration of multiple high-throughput "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of cellular and organismal function. biomolther.org DL-Alanine-3-13C is poised to play a crucial role in this paradigm by providing a critical layer of data: dynamic metabolic flux information.

The utility of stable isotope tracers like this compound is central to metabolomics, offering a functional readout of the cellular state that is often more immediately reflective of phenotype than genomic or transcriptomic data. nih.gov By tracing the incorporation of the 13C label from alanine (B10760859) into downstream metabolites, researchers can quantify the activity of key metabolic pathways. This metabolic flux data, when integrated with other omics datasets, can reveal how genetic mutations or changes in gene and protein expression ultimately manifest as altered metabolic function. For instance, a multi-omics study could correlate specific gene expression profiles with changes in the rate of gluconeogenesis from alanine, as traced by this compound, in liver cells. nih.gov

The future of this compound in this domain lies in its application within these multi-omics frameworks to:

Uncover Novel Regulatory Mechanisms: By combining flux data with proteomic and transcriptomic data, researchers can identify novel enzymes or regulatory proteins that influence alanine metabolism.

Validate Genomic Findings: Genetic association studies may identify variants linked to metabolic diseases. This compound can be used to functionally validate these findings by determining if the genetic variants lead to tangible changes in metabolic pathways.

Construct Predictive Models: Integrated multi-omics models, incorporating dynamic flux data from tracers like this compound, will enable more accurate predictions of how biological systems will respond to perturbations, such as drug treatments or dietary changes. nih.gov

| Omics Layer | Type of Data Provided | Potential Integration with this compound Data |

| Genomics | DNA sequence, genetic variants | Correlating genetic predispositions with functional metabolic rates derived from the tracer. |

| Transcriptomics | Gene expression levels (RNA) | Linking changes in the expression of metabolic enzyme genes to observed metabolic fluxes. |

| Proteomics | Protein abundance and modifications | Directly relating the quantity and activity of enzymes like alanine transaminase to the conversion rate of this compound. |

| Metabolomics | Metabolite concentrations and fluxes | This compound provides the kinetic "flux" data to complement static metabolite concentration measurements. |

Development of Advanced Tracer Kinetic Models

The data generated from this compound tracing experiments is most powerfully interpreted through the lens of kinetic modeling. These mathematical models are designed to estimate the rates (fluxes) of metabolic reactions in vivo. frontiersin.orgnih.gov The conversion of this compound to other metabolites, such as pyruvate (B1213749) and subsequently lactate (B86563) or glucose, can be monitored over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. nih.govnih.gov

Much of the pioneering work in this area has been conducted with hyperpolarized [1-13C]pyruvate, a compound whose metabolic fate is closely intertwined with that of alanine. nih.govresearchgate.net The insights gained from modeling pyruvate metabolism are directly applicable to this compound. For example, kinetic models have been developed to describe the exchange between pyruvate, lactate, and alanine, allowing for the calculation of rate constants for the enzymes involved, namely lactate dehydrogenase (LDH) and alanine transaminase (ALT). frontiersin.org

Future advancements in tracer kinetic models for this compound will likely focus on:

Increased Complexity and Compartmentalization: Moving beyond simple, single-compartment models to more sophisticated multi-compartment models that can distinguish between metabolic activities in different tissues or even different cellular organelles, such as the cytosol and mitochondria. nih.gov

Non-linear Dynamics: Incorporating non-linear kinetic descriptions, such as Michaelis-Menten kinetics, to more accurately reflect enzyme saturation and regulation under varying substrate concentrations. frontiersin.org

Integration with Perfusion Data: Combining metabolic flux data with measurements of blood flow and substrate delivery to decouple the effects of perfusion from intrinsic metabolic activity, leading to more accurate estimates of enzymatic rates. nih.gov

These advanced models will provide a more nuanced and precise quantification of metabolic fluxes, enhancing our understanding of metabolic regulation in both healthy and diseased states.

| Kinetic Model Parameter | Metabolic Process Represented | Relevance to this compound |

| kPA (k_pyr→ala) | Rate of pyruvate conversion to alanine | Directly measures the flux through alanine transaminase, a key enzyme in alanine metabolism. frontiersin.orgresearchgate.net |

| kPL (k_pyr→lac) | Rate of pyruvate conversion to lactate | Provides context for alanine metabolism by quantifying a major competing fate of the pyruvate pool. pnas.org |

| Vmax | Maximum reaction rate | Determines the maximum capacity of an enzyme, such as alanine transaminase, to process the substrate. frontiersin.org |

| Km | Michaelis constant | Reflects the substrate concentration at which an enzyme operates at half its maximum velocity, indicating enzyme-substrate affinity. frontiersin.org |

Translational Research Applications and Preclinical Model Development

A significant emerging trend is the use of this compound and related tracers in translational research, particularly in the development and evaluation of preclinical models of human diseases. By using non-invasive imaging techniques like hyperpolarized 13C magnetic resonance imaging (MRI), researchers can monitor metabolic changes in real-time within living animal models. stanford.edunih.gov

This technology has shown considerable promise in oncology, where altered metabolism is a hallmark of cancer. biomolther.org Studies using hyperpolarized [1-13C]pyruvate in preclinical cancer models have demonstrated that the rates of conversion to lactate and alanine are often significantly different in tumor tissue compared to normal tissue. For instance, elevated levels of [1-13C]alanine have been observed in models of hepatocellular carcinoma, providing a potential biomarker for the disease. These metabolic signatures can be used to:

Detect and Characterize Disease: Differentiating between healthy and diseased tissue based on metabolic activity.

Monitor Disease Progression: Tracking metabolic changes as a disease, such as a tumor, develops. researchgate.net

Assess Treatment Response: Evaluating the effectiveness of therapeutic interventions by observing whether they normalize aberrant metabolic pathways. biomolther.orgnih.gov

Q & A

Q. How can researchers verify the isotopic purity of DL-Alanine-3-¹³C in experimental setups?